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Compound of Interest

Compound Name: WAY-100635 maleate

Cat. No.: B8015106 Get Quote

WAY-100635 Maleate: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

WAY-100635 maleate is a potent and selective research chemical that has been instrumental

in the study of the serotonergic and dopaminergic systems. Initially characterized as a silent

antagonist of the 5-hydroxytryptamine (5-HT)1A receptor, subsequent research has revealed its

significant agonist activity at the dopamine D4 receptor. This dual pharmacology makes it a

unique tool for dissecting the roles of these two receptor systems in various physiological and

pathological processes. This guide provides an in-depth overview of the chemical properties,

synthesis, and key experimental applications of WAY-100635 maleate.

Chemical Properties
WAY-100635 maleate is a synthetic compound belonging to the piperazine class of chemicals.

Its systematic IUPAC name is N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-

pyridinyl)cyclohexanecarboxamide maleate. The following tables summarize its key chemical

and physical properties.
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Identifier Value Source

IUPAC Name

N-[2-[4-(2-methoxyphenyl)-1-

piperazinyl]ethyl]-N-pyridin-2-

ylcyclohexanecarboxamide;

(2Z)-but-2-enedioic acid

[1]

CAS Number 634908-75-1 [2]

PubChem CID 11957721 [1]

Molecular Formula C₂₅H₃₄N₄O₂ · C₄H₄O₄ [3][4]

Molecular Weight 538.64 g/mol

Property Value Source

Physical Form Solid, white powder

Purity ≥98%

Solubility

Water: Soluble to 25 mM or 50

mM. DMSO: >10 mg/mL.

Ethanol: 79 mg/mL (sonication

recommended).

Storage

Desiccate at room

temperature. Can be stored for

up to 12 months under

desiccating conditions. For

solutions, prepare fresh if

possible; if storage is required,

store at -20°C for up to one

month.

Synthesis of WAY-100635
The synthesis of WAY-100635 involves a multi-step process. While several variations exist, a

common synthetic route is outlined below. This process generally involves the formation of the
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key intermediate, N-(2-aminoethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, followed by its

reaction with a substituted phenylpiperazine derivative.

General Synthetic Workflow
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Synthesis of Intermediate A

Synthesis of Intermediate B

Final Synthesis Steps

2-Aminopyridine

Acylation

Cyclohexanecarbonyl_chloride

N-(pyridin-2-yl)cyclohexanecarboxamide

N-Alkylation

1-(2-Methoxyphenyl)piperazine

Alkylation_1

2-Chloroethanol

2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol

Chlorination (e.g., SOCl2)

WAY-100635 (free base)

Salt Formation

Maleic_acid

WAY-100635 Maleate

Click to download full resolution via product page

A generalized synthetic workflow for WAY-100635 maleate.
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Experimental Protocols
WAY-100635 is widely used in both in vitro and in vivo experimental settings. Below are

detailed methodologies for some key applications.

In Vitro: 5-HT1A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test

compounds for the 5-HT1A receptor using [³H]WAY-100635.

Materials:

Rat hippocampal tissue or cells expressing 5-HT1A receptors.

Assay buffer: 50 mM Tris-HCl, pH 7.4.

[³H]WAY-100635 (specific activity ~70-90 Ci/mmol).

Non-labeled WAY-100635 (for non-specific binding).

Test compounds.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and vials.

Filtration manifold and vacuum pump.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold assay buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and

centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer

and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a final protein

concentration of 0.5-1.0 mg/mL.

Assay Setup: In a 96-well plate or individual tubes, add the following in order:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8015106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay buffer.

Test compound at various concentrations or vehicle.

[³H]WAY-100635 at a final concentration of ~0.5 nM.

Membrane homogenate (100-200 µg of protein).

For determination of non-specific binding, add 10 µM of non-labeled WAY-100635.

Incubation: Incubate the reaction mixtures at 25°C for 60 minutes.

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in

assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC₅₀ value of the test compound by non-linear regression

analysis of the competition binding data.
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Start

Prepare rat hippocampal membranes

Set up binding assay with [3H]WAY-100635,
test compounds, and membranes

Incubate at 25°C for 60 minutes

Terminate by rapid filtration and wash

Quantify radioactivity with a scintillation counter

Calculate IC50 values

End
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Workflow for a 5-HT1A receptor binding assay.

In Vivo: Assessment of Anxiolytic-like Effects in Rats
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This protocol describes a method to evaluate the anxiolytic-like effects of WAY-100635 in rats

using the elevated plus maze (EPM) test.

Materials:

Male Wistar or Sprague-Dawley rats (250-300 g).

WAY-100635 maleate.

Vehicle (e.g., saline).

Elevated plus maze apparatus.

Video tracking system.

Procedure:

Acclimatization: Acclimatize the rats to the experimental room for at least 1 hour before

testing.

Drug Administration: Administer WAY-100635 (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via

intraperitoneal (i.p.) injection 30 minutes before the test.

EPM Test: Place the rat in the center of the EPM, facing one of the open arms. Allow the rat

to explore the maze for 5 minutes.

Data Collection: Record the following parameters using a video tracking system:

Time spent in the open arms.

Number of entries into the open arms.

Time spent in the closed arms.

Number of entries into the closed arms.

Total distance traveled.
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Data Analysis: An increase in the time spent and the number of entries into the open arms is

indicative of an anxiolytic-like effect. Analyze the data using appropriate statistical methods

(e.g., ANOVA followed by post-hoc tests).

Signaling Pathways
WAY-100635 exerts its biological effects by modulating two distinct G-protein coupled receptor

(GPCR) signaling pathways.

5-HT1A Receptor Antagonism
The 5-HT1A receptor is a Gi/o-coupled receptor. Activation of this receptor by its endogenous

ligand, serotonin, leads to the inhibition of adenylyl cyclase, resulting in a decrease in

intracellular cyclic adenosine monophosphate (cAMP) levels. As a silent antagonist, WAY-

100635 binds to the 5-HT1A receptor without activating it, thereby blocking the effects of

serotonin. This prevents the serotonin-induced decrease in cAMP production.
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WAY-100635 action on the 5-HT1A receptor pathway.

Dopamine D4 Receptor Agonism
Similar to the 5-HT1A receptor, the dopamine D4 receptor is also coupled to Gi/o proteins. As a

potent agonist at this receptor, WAY-100635 mimics the action of dopamine, leading to the

inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This
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highlights the importance of considering the dopaminergic effects of WAY-100635 when

interpreting experimental results.
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WAY-100635 action on the Dopamine D4 receptor pathway.
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In conclusion, WAY-100635 maleate is a valuable pharmacological tool with a complex

mechanism of action. Its high affinity for both 5-HT1A and dopamine D4 receptors necessitates

careful experimental design and interpretation of results. This guide provides a foundational

understanding of its properties and applications to aid researchers in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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